[(1-ethyl-1H-pyrazol-5-yl)methyl]isobutylamine
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Overview
Description
[(1-ethyl-1H-pyrazol-5-yl)methyl]isobutylamine is a chemical compound with a unique structure that includes a pyrazole ring substituted with an ethyl group and an isobutylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-5-yl)methyl]isobutylamine typically involves the reaction of 1-ethyl-1H-pyrazole with isobutylamine under specific conditions. One common method involves the use of ethanol as a solvent and sodium bicarbonate as a base. The reaction is carried out at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-5-yl)methyl]isobutylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
Chemistry
In chemistry, [(1-ethyl-1H-pyrazol-5-yl)methyl]isobutylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development .
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-5-yl)methyl]isobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazole core but differ in their substituents.
1-Methyl-1H-pyrazole: This compound has a similar structure but lacks the isobutylamine side chain.
Uniqueness
[(1-ethyl-1H-pyrazol-5-yl)methyl]isobutylamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H20ClN3 |
---|---|
Molecular Weight |
217.74 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-2-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H19N3.ClH/c1-4-13-10(5-6-12-13)8-11-7-9(2)3;/h5-6,9,11H,4,7-8H2,1-3H3;1H |
InChI Key |
HGGPSHFZYLHUIR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC(C)C.Cl |
Origin of Product |
United States |
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